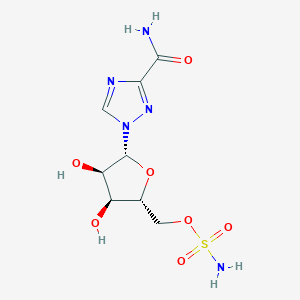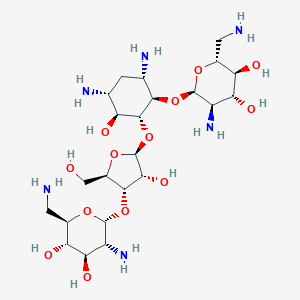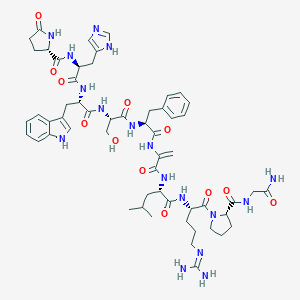![molecular formula C7H12N2 B040970 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine CAS No. 122936-95-2](/img/structure/B40970.png)
1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine is not fully understood. However, it is believed to work through various pathways, including the inhibition of enzymes involved in cancer cell growth, the modulation of inflammatory cytokines, and the enhancement of neuroprotective pathways.
Biochemical and Physiological Effects:
1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant effects, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine in lab experiments include its potential therapeutic applications and its ability to inhibit cancer cell growth, reduce inflammation, and improve cognitive function. However, there are limitations to using 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine in lab experiments, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a drug delivery system. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine can be achieved through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Biginelli reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of a catalyst. The Mannich reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine and formaldehyde in the presence of an acid catalyst. The Biginelli reaction involves the condensation of an aldehyde or ketone with urea and an ester in the presence of a catalyst. The most common method for synthesizing 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine is the Pictet-Spengler reaction.
Wissenschaftliche Forschungsanwendungen
1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer treatment, it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Inflammation is a major contributor to many diseases, including arthritis, asthma, and cardiovascular disease. 1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine has been shown to have anti-inflammatory effects, making it a potential treatment for these diseases. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
122936-95-2 |
|---|---|
Produktname |
1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine |
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1,2,3,5,6,7-hexahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H12N2/c1-2-4-9-6-8-5-7(9)3-1/h3,8H,1-2,4-6H2 |
InChI-Schlüssel |
XLOLWBTYFFTMCW-UHFFFAOYSA-N |
SMILES |
C1CC=C2CNCN2C1 |
Kanonische SMILES |
C1CC=C2CNCN2C1 |
Synonyme |
Imidazo[1,5-a]pyridine, 1,2,3,5,6,7-hexahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





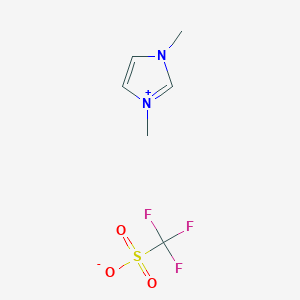




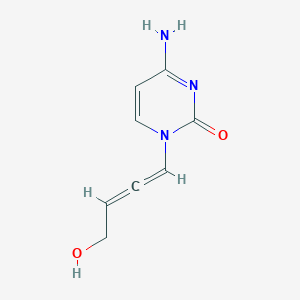
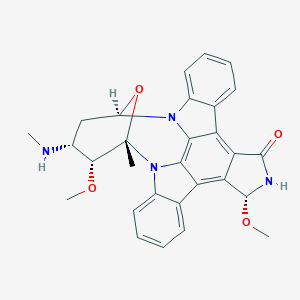

![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
